molecular formula C11H10Cl2N2S B1349634 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 88203-17-2

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B1349634
CAS No.: 88203-17-2
M. Wt: 273.2 g/mol
InChI Key: JDLGNDFPKYNLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group and a chloromethyl group attached to a tetrahydrobenzothieno ring system fused with a pyrimidine ring

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, it interacts with various proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine on cells are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cell function by inhibiting key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. It also influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in altered energy production and utilization.

Molecular Mechanism

At the molecular level, 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity . This binding can lead to conformational changes in the enzyme structure, further enhancing its inhibitory effects. The compound also affects gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its activity. In vitro and in vivo studies have demonstrated that the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of target enzymes and therapeutic benefits.

Metabolic Pathways

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound interacts with cofactors such as NADPH and FAD, which are essential for its metabolism. The metabolic pathways of this compound can influence its efficacy and toxicity, as well as its interactions with other drugs and biomolecules.

Transport and Distribution

Within cells and tissues, 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, the compound can bind to intracellular proteins and be distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy.

Subcellular Localization

The subcellular localization of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is critical for its function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, as well as in the cytoplasm, where it can modulate signaling pathways and metabolic processes. The subcellular localization of this compound can affect its activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the construction of the benzothieno ring system. This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Pyrimidine Ring: The benzothieno intermediate is then subjected to reactions with appropriate reagents to introduce the pyrimidine ring. This step often involves the use of amidines or guanidines as starting materials.

    Chlorination: The final step involves the chlorination of the intermediate compound to introduce the chloro and chloromethyl groups. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with functional groups such as azides, thiols, and ethers.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits promising activity against various biological targets, including enzymes and receptors.

    Biological Research: It is used as a tool compound in biological assays to study the effects of pyrimidine derivatives on cellular processes and pathways.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and intermediates for the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylthieno[3,2-d]pyrimidine
  • 4-Chloro-2-(methylthio)pyrimidine
  • 4-Chloro-2-(chloromethyl)pyrimidine

Uniqueness

4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its fused benzothieno and pyrimidine ring system, which imparts distinct chemical and biological properties. The presence of both chloro and chloromethyl groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLGNDFPKYNLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368513
Record name 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88203-17-2
Record name 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.